molecular formula C6H9BrO B1278651 1-Bromohex-5-en-2-one CAS No. 145967-22-2

1-Bromohex-5-en-2-one

Cat. No. B1278651
M. Wt: 177.04 g/mol
InChI Key: SICVUWZDYJMQCT-UHFFFAOYSA-N
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Description

1-Bromohex-5-en-2-one is a brominated organic compound that is of interest in various chemical syntheses. It is a versatile building block in organic chemistry, particularly in the synthesis of natural products and pharmaceuticals. The presence of the bromine atom and the enone moiety within its structure allows for a range of chemical transformations, making it a valuable compound for constructing complex molecular architectures.

Synthesis Analysis

The synthesis of brominated compounds similar to 1-Bromohex-5-en-2-one can be achieved through various methods. For instance, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes is a notable method, which results in highly diastereoselective products that can further participate in Diels-Alder and cross-coupling reactions . Additionally, the synthesis of a stable 1-bromoalumole through the reaction of a dilithio derivative with AlBr3 demonstrates the potential for brominated compounds to be used in the functionalization of alumoles . The preparation of 1-bromo-1-lithioethene and its subsequent reactions with various electrophiles to yield a variety of 1-substituted 1-bromoethene products also highlights the synthetic utility of brominated reagents .

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by the presence of a bromine atom, which can significantly influence the reactivity and stability of the molecule. For example, the dimeric structure of 1-bromoalumole in the crystalline state and the specific crystalline structure of 1-bromo-1-lithioethene are crucial for their reactivity and applications in synthesis. The absolute configuration of brominated compounds can be determined using techniques such as VCD, ECD, and ORD, complemented by DFT calculations .

Chemical Reactions Analysis

Brominated compounds like 1-Bromohex-5-en-2-one are involved in various chemical reactions. The regio- and chemoselective bromination of cyclopentenones , the use of 1-Bromo-3-buten-2-one as a building block for the synthesis of heterocycles and carbocycles , and the formation of π-conjugated scaffolds from 5-bromopenta-2,4-diynenitrile are examples of the diverse reactivity of such compounds. The regiospecific allylic bromination of trihaloalkenones and the electrophilic reactivity of 1-bromo-3-trifluoromethylbut-2-ene further illustrate the wide range of reactions that brominated compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom and the specific functional groups within the molecule. The synthesis, spectroscopic investigations, and computational studies of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole provide insights into the intermolecular interactions and supramolecular architecture that contribute to the stability and reactivity of such compounds10. The study of frontier orbitals, global reactivity descriptors, and natural bond orbitals can help predict the reactivity and potential applications of brominated compounds in various chemical contexts10.

Scientific Research Applications

Regioselectivity in Radical Cyclization

  • The cyclization of hex-5-enyl radicals, including derivatives of 1-bromohex-5-en-2-one, shows interesting regioselectivity due to non-bonded interactions. This is crucial for understanding and controlling the outcomes in synthetic organic chemistry (Beckwith & Lawrence, 1979).

Application in Bromination Reactions

  • 1-Bromohex-5-en-2-one derivatives serve as key compounds in bromination reactions. This is exemplified in studies where different brominating reagents and solvents lead to various substitutions on the molecule, making these compounds versatile in organic synthesis (Shirinian et al., 2012).

Role in Synthesis of New Compounds

  • The compound is used in generating new molecules like 1‐Propynyllithium from (Z/E)‐1‐Bromo‐1‐Propene, demonstrating its utility in creating diverse organic compounds (Toussaint & Suffert, 2003).

Contribution to Organic Synthesis

  • 1-Bromohex-5-en-2-one acts as a building block in organic synthesis. Its reactions with various reagents lead to the formation of several important organic structures, showcasing its versatility in chemical synthesis (Westerlund, Gras, & Carlson, 2001).

Safety And Hazards

While specific safety and hazards information for 1-Bromohex-5-en-2-one was not found in the search results, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-bromohex-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c1-2-3-4-6(8)5-7/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICVUWZDYJMQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443347
Record name 1-bromohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromohex-5-en-2-one

CAS RN

145967-22-2
Record name 1-bromohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromohex-5-en-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KB Bahari, DJ Deodhar, MM Hesabi, J Hill… - Journal of the …, 1994 - pubs.rsc.org
… Apart from 1 bromohex-5-en-2-one and ethyl 2-benzyl-4-bromo-2-methyl-3oxobutanoate (below), all other materials were commercially available. 1 -Bromohex-5-en-2-one.-An ethereal …
Number of citations: 3 pubs.rsc.org
WR Dolbier Jr, XX Rong, MD Bartberger… - Journal of the …, 1998 - pubs.rsc.org
A kinetic study of the effect of fluorine substitution on the rates and regiochemistry of hex-5-enyl radical cyclization is reported. One or more fluorines on or proximate to the double bond …
Number of citations: 49 pubs.rsc.org
ME Di Francesco, G Dessole, E Nizi… - Journal of medicinal …, 2009 - ACS Publications
Our laboratories recently reported the discovery of P2−P4 macrocyclic inhibitors of HCV NS3/4A protease, characterized by high levels of potency and liver exposure. Within this novel …
Number of citations: 25 pubs.acs.org

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